Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate is a complex organic compound with a unique structure that includes a brominated benzyl group, an ethyl ester, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate typically involves multiple steps, including the bromination of a benzyl group, esterification, and coupling reactions. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of the benzyl group . The esterification can be achieved using standard conditions with ethanol and an acid catalyst. The final coupling step may involve the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for the bromination and esterification steps, as well as high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The brominated benzyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The brominated benzyl group may interact with enzymes or receptors, while the ester and methoxyphenyl groups can influence the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-({[(2-bromo-4-methylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate
- Ethyl 3-({[(2-chloro-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate
- Ethyl 3-({[(2-bromo-4-ethylphenyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate is unique due to the presence of the brominated benzyl group, which can undergo specific reactions that other similar compounds may not. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H26BrNO5 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
ethyl 3-[(2-bromo-4-ethylphenyl)methoxycarbonylamino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C22H26BrNO5/c1-4-15-6-7-17(19(23)12-15)14-29-22(26)24-20(13-21(25)28-5-2)16-8-10-18(27-3)11-9-16/h6-12,20H,4-5,13-14H2,1-3H3,(H,24,26) |
InChI Key |
PBRPWKZBQUYKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)COC(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
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